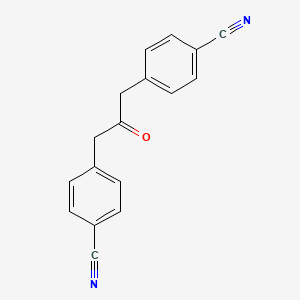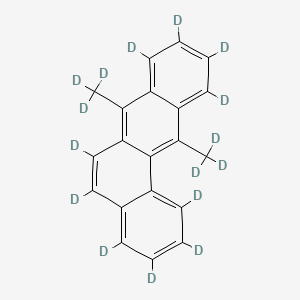
Benz(a)anthracene-d16, 7,12-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-d16, 7,12-dimethyl-: is a polycyclic aromatic hydrocarbon with the molecular formula C20H16 and a molecular weight of 256.3410 g/mol . This compound is known for its potent carcinogenic properties and is widely used in scientific research, particularly in studies related to cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-d16, 7,12-dimethyl- typically involves the alkylation of benz(a)anthracene with methyl groups at the 7 and 12 positions. This can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as catalysts .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Benz(a)anthracene-d16, 7,12-dimethyl- is used as a model compound in studies of polycyclic aromatic hydrocarbons and their chemical behavior .
Biology: The compound is employed in research to understand the biological effects of carcinogens and their interactions with cellular components .
Medicine: In medical research, Benz(a)anthracene-d16, 7,12-dimethyl- is used to study the mechanisms of cancer development and to test the efficacy of anti-carcinogenic agents .
Industry: While its industrial applications are limited due to its carcinogenic nature, it is used in controlled environments for research purposes .
Mécanisme D'action
Benz(a)anthracene-d16, 7,12-dimethyl- exerts its effects through the formation of reactive metabolites that bind covalently to DNA, leading to mutations and ultimately cancer . The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are the ultimate carcinogenic species .
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound without methyl groups.
7,12-Dimethylbenz(a)anthracene: A closely related compound with similar carcinogenic properties.
9,10-Dimethylbenz(a)anthracene: Another methylated derivative with distinct biological effects.
Uniqueness: Benz(a)anthracene-d16, 7,12-dimethyl- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
32976-87-7 |
|---|---|
Formule moléculaire |
C20H16 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1,2,3,4,5,6,8,9,10,11-decadeuterio-7,12-bis(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-12H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Clé InChI |
ARSRBNBHOADGJU-QRHMKPRTSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C(=C4C(=C32)C([2H])([2H])[2H])[2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


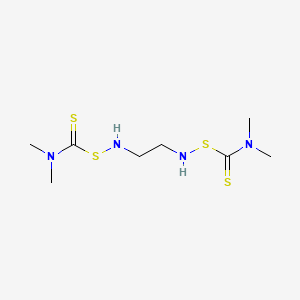
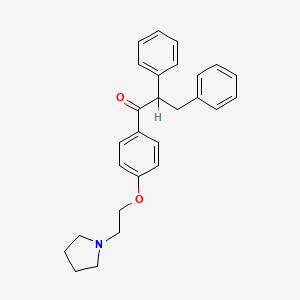
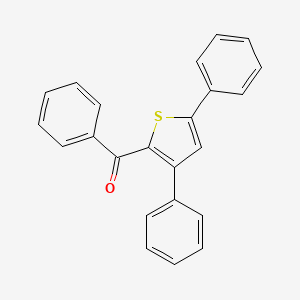
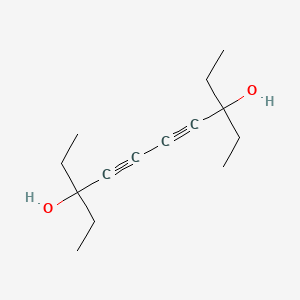
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
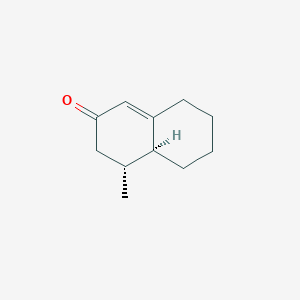
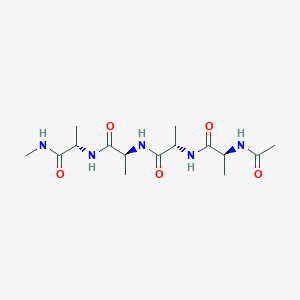
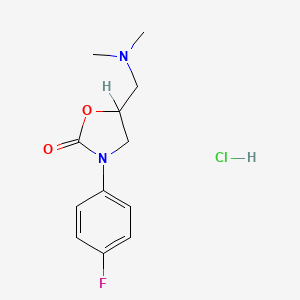
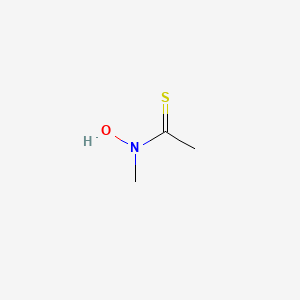
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
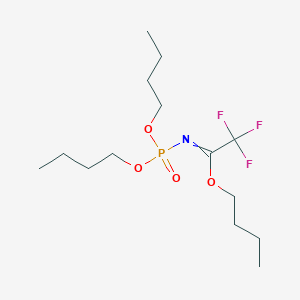
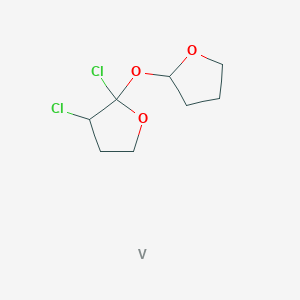
![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)
